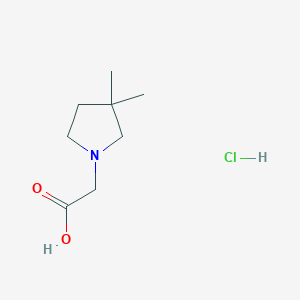
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate
説明
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C8H4F3NaO4 . It is used in research and has been identified as a derivative of resveratrol .
Molecular Structure Analysis
The molecular structure of Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate consists of a benzene ring substituted with a hydroxy group, a trifluoromethoxy group, and a carboxylate group . The molecular weight of the compound is 244.10 .科学的研究の応用
1. Synthesis and Pharmacological Applications
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate and its derivatives are valuable in organic synthesis and pharmacology. Pengju Feng and Ming‐Yu Ngai (2016) described a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting their importance in creating new pharmaceuticals, agrochemicals, and functional materials. The protocol utilizes Togni reagent II for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the compound's role as a synthetic building block in drug discovery and material science Pengju Feng and Ming‐Yu Ngai, 2016.
2. Coordination Chemistry and Structural Analysis
The compound also finds applications in coordination chemistry. R. Centore and A. Tuzi (2001) explored the crystal structures of sodium salts with organic chromophores, including sodium 4-([4-[N,N-bis(2-hydroxyethyl)amino]phenyl]diazenyl)benzoate. Their findings indicate interesting coordination geometries around metal ions, with sodium showing octahedral coordination. Such studies are crucial for understanding molecular interactions and designing materials with specific optical or electronic properties R. Centore and A. Tuzi, 2001.
3. Influence on Material Properties
Moreover, the compound's derivatives impact the physical properties of materials. Xiao Ping Wang et al. (2014) investigated how sodium benzoate affects the crystallization behavior of Poly (3-Hydroxybutyrate-Co-4-Hydroxybutyrate), a biosynthesis and biodegradable material. Their study on the nucleation mechanism and kinetic parameters underlines the compound's role in improving material properties, which is essential for industrial applications Xiao Ping Wang, Wen Li, Hao Zhang, D. Jia, 2014.
4. Chemical Reactions and Mechanisms
In the realm of chemical synthesis and reactions, Geraldo Duran-Camacho et al. (2021) discussed the use of pyridinium trifluoromethoxide salt, derived from a reaction involving a compound similar to Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate, as an effective source for SN2 reactions. This highlights the compound's utility in facilitating complex chemical transformations, which is fundamental in organic chemistry and pharmaceutical manufacturing Geraldo Duran-Camacho, Devin M. Ferguson, J. Kampf, D. C. Bland, M. Sanford, 2021.
将来の方向性
特性
IUPAC Name |
sodium;4-hydroxy-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4.Na/c9-8(10,11)15-6-3-4(7(13)14)1-2-5(6)12;/h1-3,12H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICGQYLGZUCQOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])OC(F)(F)F)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-hydroxy-3-(trifluoromethoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)

![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B1448819.png)

![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)




